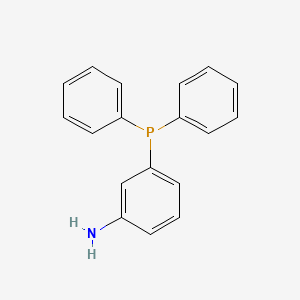

3-(Diphenylphosphino)aniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36267-33-1 |

|---|---|

Molecular Formula |

C18H16NP |

Molecular Weight |

277.3 g/mol |

IUPAC Name |

3-diphenylphosphanylaniline |

InChI |

InChI=1S/C18H16NP/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H,19H2 |

InChI Key |

LNLJBSCURKBLKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC(=C3)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Diphenylphosphino Aniline and Its Functionalized Analogues

Direct Synthesis Strategies for 3-(Diphenylphosphino)aniline

The most common and direct method for the synthesis of this compound involves the reaction of 3-aminoaniline with chlorodiphenylphosphine (B86185) (Ph₂PCl). This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), to scavenge the hydrogen chloride (HCl) byproduct. The reaction is generally performed in an inert solvent like tetrahydrofuran (B95107) (THF) or benzene.

Another approach involves the initial deprotonation of the arylamine with a strong base, such as butyllithium (B86547) or sodium, to form the corresponding alkali metal amide. This intermediate subsequently reacts with chlorodiphenylphosphine to yield the desired product. While effective, this method is less frequently used due to the sensitivity of the intermediate and the higher cost of the strong bases.

A notable synthesis involves the reaction of N-(trimethylsilyl)aniline with chlorodiphenylphosphine, which produces N-(diphenylphosphino)aniline in nearly quantitative yield after the removal of solvent and chlorotrimethylsilane (B32843) at low pressure.

Approaches to Positional Isomers and Related Diphenylphosphinoanilines

The synthesis of positional isomers of diphenylphosphinoaniline, such as 2-(diphenylphosphino)aniline (B1366319) and 4-(diphenylphosphino)aniline, follows similar principles to the synthesis of the 3-isomer. The choice of the starting aminophenylenediamine dictates the final position of the diphenylphosphino group. For instance, 2-(diphenylphosphino)aniline can be synthesized from 1,2-phenylenediamine.

The synthesis of N-substituted diphenylphosphinoanilines, such as N,N-bis(diphenylphosphino)anilines, is achieved by reacting an aniline (B41778) derivative with two equivalents of chlorodiphenylphosphine in the presence of a base like triethylamine. This methodology has been successfully applied to various aniline derivatives, including those with additional functional groups. The synthesis of a range of positional isomers allows for a systematic investigation of the influence of substituent placement on the properties and applications of the resulting compounds.

Derivatization Pathways for Amine and Phosphine (B1218219) Moieties

The functionalization of this compound at the amine and phosphine groups is crucial for tailoring its properties for specific applications. These modifications can alter the ligand's coordination behavior, solubility, and electronic character.

N-Functionalization Strategies for Ligand Modification

A prominent method for modifying the amine group is through condensation reactions with aldehydes or ketones to form Schiff base ligands. For example, 2-(diphenylphosphino)aniline readily reacts with various substituted salicylaldehydes, often under microwave irradiation for efficiency, to produce iminophosphine ligands. Similarly, the condensation of 2-(diphenylphosphino)benzenamine with 4-(dimethylamino)benzaldehyde (B131446) yields a Schiff base containing a triphenylphosphine (B44618) moiety. These Schiff base ligands are valuable in coordination chemistry, forming stable complexes with various transition metals.

| Starting Amine | Aldehyde/Ketone | Resulting Schiff Base Ligand | Reference |

| 2-(Diphenylphosphino)aniline | Substituted Salicylaldehydes | 2-(2-Ph₂PC₆H₄N=CH)-R'-C₆ |

Phosphine Moiety Modifications (e.g., oxidation to phosphine oxides/sulfides/selenides)

The phosphorus center in this compound is a versatile functional group that can be readily modified, most commonly through oxidation to the corresponding phosphine oxides, phosphine sulfides, and phosphine selenides. These transformations alter the electronic and steric properties of the ligand, influencing its coordination behavior and the catalytic activity of its metal complexes.

The oxidation of the phosphine moiety is typically straightforward. Phosphine oxides can be synthesized by reacting the parent phosphine with a mild oxidizing agent such as hydrogen peroxide researchgate.net. The synthesis of phosphine sulfides is generally achieved by heating the phosphine with elemental sulfur researchgate.netacs.org. Similarly, phosphine selenides are prepared by reacting the phosphine with elemental selenium researchgate.netarkat-usa.org.

These conversions from the soft phosphine donor to the harder phosphine chalcogenide donors significantly impact the ligand's properties. This strategy has been widely employed in the development of new ligand architectures for various applications. For instance, diphenyl(quinolin-8-yl)phosphine oxides have been synthesized via a modified Povarov reaction involving phosphorylated anilines ehu.es. Furthermore, the synthesis of phosphinoyl-functionalized isoindolinones has been achieved through a three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides rsc.org.

Table 1: Synthesis of Phosphine Chalcogenides from this compound Analogues

| Starting Material | Reagent | Product | Reference |

| N,N-bis(diphenylphosphino)ethylaniline | Hydrogen Peroxide | N,N-bis(diphenylphosphino oxide)ethylaniline | researchgate.net |

| N,N-bis(diphenylphosphino)ethylaniline | Elemental Sulfur | N,N-bis(diphenylphosphino sulfide)ethylaniline | researchgate.net |

| N,N-bis(diphenylphosphino)ethylaniline | Elemental Selenium | N,N-bis(diphenylphosphino selenide)ethylaniline | researchgate.net |

| Chlorodiphenylphosphine and Aniline | Elemental Selenium | Phenylamino(diphenyl)phosphine selenide | arkat-usa.org |

| (4-aminophenyl)diphenylphosphine | Aromatic Aldehydes, Indene | Diphenyl(indeno[2,1-c]quinolin-2-yl)phosphine oxides | nih.gov |

| 2-(diphenylphosphino)aniline | Salicylaldehyde derivatives | Tridentate iminophosphine oxides (in complexes) | rsc.org |

| Phosphorated anilines | Aldehydes, Acetylenes | Diphenyl(quinolin-8-yl)phosphine oxides | ehu.es |

Multi-dentate Ligand Design Incorporating this compound Scaffolds

The this compound scaffold serves as a valuable building block for the construction of multi-dentate ligands. By chemically modifying the amino group, a second and sometimes a third coordination site can be introduced, leading to the formation of bidentate, tridentate, and even tetradentate ligands with diverse donor atom sets such as P,N; P,N,O; P,N,N; and P,N,P.

A common strategy to synthesize these multi-dentate ligands is the condensation reaction of the amino group of this compound or its isomers with aldehydes or ketones. This Schiff base condensation readily forms an imine functionality, incorporating an additional nitrogen donor atom into the ligand framework. For example, the reaction of o-(diphenylphosphino)aniline with substituted salicylaldehydes yields tridentate P,N,O ligands rsc.orgrsc.org. Similarly, condensation with 3-formylacetylacetone (B1258551) produces a P,N,O-ketiminate ligand d-nb.info.

The resulting iminophosphine ligands can coordinate to a variety of transition metals, forming stable chelate rings. The denticity and coordination mode of these ligands can be tuned by the choice of the carbonyl precursor and the reaction conditions. For instance, N,N′-bis[o-(diphenylphosphino)benzylidene]ethylenediamine can act as a tetradentate (k⁴) or a tridentate (k³) ligand academie-sciences.fr.

Beyond imine formation, other synthetic routes have been explored. For example, N,N-bis[2-(diphenylphosphino)ethyl]aniline, a PNP-type tridentate ligand, has been synthesized and its coordination chemistry with various metals has been investigated utexas.edunih.gov. The versatility of the this compound scaffold allows for the design of ligands with specific steric and electronic properties, which is crucial for their application in catalysis and materials science.

Table 2: Examples of Multi-dentate Ligands Derived from (Diphenylphosphino)aniline Scaffolds

| Ligand Type | Synthetic Precursors | Donor Set | Example Ligand Structure/Name | Reference |

| Tridentate | o-(Diphenylphosphino)aniline, Salicylaldehyde derivatives | P,N,O | 2-((2-(diphenylphosphino)phenylimino)methyl)phenol | rsc.orgrsc.org |

| Tridentate | o-(Diphenylphosphino)aniline, 3-Formylacetylacetone | P,N,O | 3-((o-diphenylphosphino-phenylamino)-methylene)-pentane-2,4-dione | d-nb.info |

| Tetradentate | o-(Diphenylphosphino)benzaldehyde, Ethylenediamine | P,N,N,P | N,N′-bis[o-(diphenylphosphino)benzylidene]ethylenediamine | academie-sciences.fr |

| Tridentate | Aniline, 2-(Diphenylphosphino)ethyl chloride | P,N,P | N,N-bis[2-(diphenylphosphino)ethyl]aniline | utexas.edunih.gov |

| Bidentate | Bis(diphenylphosphino)aniline | P,N | Bis(diphenylphosphino)aniline | researchgate.net |

| Tridentate | 2-(Diphenylphosphino)aniline, 2-(Diphenylphosphino)benzaldehyde | P,N,P | 2-(Diphenylphosphino)-N-[2-(diphenylphosphino)benzylidene]aniline | academie-sciences.fr |

Coordination Chemistry of 3 Diphenylphosphino Aniline and Derived Ligands

Complex Formation with Transition Metals

3-(Diphenylphosphino)aniline and its N-substituted derivatives readily form stable complexes with palladium(II) and platinum(II). The coordination typically occurs through the phosphorus atom, but the nitrogen atom can also be involved, leading to different coordination modes.

The reaction of N,N-bis(diphenylphosphino)aniline derivatives with palladium and platinum precursors like [MCl₂(COD)] (where M = Pd or Pt, and COD = cycloocta-1,5-diene) yields complexes with the general formula [MCl₂{(Ph₂P)₂N-R}]. In these complexes, the bis(phosphino)aniline ligand acts as a P,P'-chelating agent, forming a four-membered ring with the metal center. X-ray crystallographic studies of these complexes have confirmed their structures.

Similarly, palladium(II) and platinum(II) complexes with tridentate iminophosphine ligands derived from 2-(diphenylphosphino)aniline (B1366319) have been synthesized. These complexes, with the general formula [MCl(η³-L)], exhibit a square-planar geometry where the metal is coordinated to the oxygen, nitrogen, and phosphorus atoms of the ligand, along with a chloride ion. The reaction of these palladium complexes with triarylphosphines can lead to the formation of novel ionic complexes.

The catalytic activity of palladium complexes derived from these types of ligands has been explored in C-C coupling reactions such as the Heck and Suzuki reactions. For instance, palladium(II) complexes of N-hetaryl α-aminophosphines have shown catalytic activity in the Heck reaction of styrene (B11656) and aryl bromides.

Table 1: Selected Palladium and Platinum Complexes of this compound Derivatives

| Complex Formula | Metal | Ligand Type | Coordination Mode | Reference(s) |

|---|---|---|---|---|

| [PdCl₂{(Ph₂P)₂N-C₆H₄-C₂H₅}] | Palladium(II) | N,N-bis(diphenylphosphino)ethylaniline | P,P'-chelating | |

| [PtCl₂{(Ph₂P)₂N-C₆H₄-C₂H₅}] | Platinum(II) | N,N-bis(diphenylphosphino)ethylaniline | P,P'-chelating | |

| [PdCl(η³-L¹)] (HL¹ = 2-(2-Ph₂PC₆H₄N=CH)–3-OCH₃–C₆H₃OH) | Palladium(II) | Tridentate iminophosphine | O,N,P-tridentate | |

| [PtCl(η³-L¹)] (HL¹ = 2-(2-Ph₂PC₆H₄N=CH)–3-OCH₃–C₆H₃OH) | Platinum(II) | Tridentate iminophosphine | O,N,P-tridentate | |

| [Pd(PN[=CMe₂])]₂(ClO₄)₂ | Palladium(I) | Iminophosphine from condensation | P,N-chelating |

The coordination chemistry of this compound with coinage metals like copper(I) and silver(I) reveals a variety of structural motifs, including mononuclear, dinuclear, and polynuclear complexes. The final structure is often influenced by the metal-to-ligand ratio and the nature of the counter-ion.

Reactions of 2-(diphenylphosphino)aniline (PNH₂) with copper(I) or silver(I) salts can yield complexes with the general formula [M(PNH₂)₂]A, where M is Cu or Ag and A is a non-coordinating anion like trif

Yttrium Complexes

The coordination chemistry of yttrium, particularly with multidentate nitrogen-containing ancillary ligands, has expanded significantly, driven by applications in catalysis. While direct complexation of this compound with yttrium is not extensively documented in dedicated studies, the behavior of related P,N-ligand systems with yttrium provides significant insight. Yttrium complexes are commonly synthesized via salt metathesis, amine elimination, or alkane elimination.

For instance, yttrium complexes with diphosphanylamide ligands, such as [N(PPh2)2]⁻, have been successfully synthesized. The reaction of [K(thf)n][N(PPh2)2] with anhydrous yttrium trichloride (B1173362) yields the monosubstituted complex [YCl2{[N(PPh2)2]}(thf)3]. In this complex, the diphosphanylamide ligand coordinates in a bidentate fashion through one phosphorus atom and the nitrogen atom. Further reactions can produce more complex structures, such as the cyclooctatetraene (B1213319) complex [Y{[N(PPh2)2]}(η⁸-1,4-(Me3Si)2C8H6)(thf)2].

Additionally, yttrium complexes with diamidophosphane ligands have been explored, forming stable bis-ligand complexes where the ligand can adopt κ²-N or κ⁴-N chelation modes after deprotonation. These examples underscore the capability of yttrium to coordinate with P,N-ligand frameworks, suggesting that this compound and its derivatives are viable candidates for forming stable yttrium complexes, which could find use in polymerization catalysis, a field where yttrium compounds have shown considerable promise.

Versatility in Coordination Modes and Denticity

This compound and ligands derived from it exhibit remarkable versatility in how they bind to metal centers. This flexibility in coordination mode and denticity allows for the creation of a wide array of mononuclear and polynuclear complexes with distinct geometries and reactivities.

Monodentate Coordination through Phosphorus or Nitrogen

Although this compound has both phosphorus and nitrogen donor atoms, it can coordinate to a metal center using only one of these sites, acting as a monodentate ligand. P-monodentate coordination is common, particularly when the nitrogen atom is sterically hindered or when the reaction conditions favor the formation of bridged, rather than chelated, structures. For example, in certain palladium(0) olefin complexes, iminophosphine ligands derived from o-(diphenylphosphino)benzaldehyde can act as P-monodentate ligands. Similarly, N-diphenylphosphinomethyl(2-diphenylphosphino)aniline can act as a monodentate P-ligand.

In some copper(I) complexes with bis(diphenylphosphino)aniline (dppan), the ligand was found to adopt a monodentate coordination mode when thiocyanate (B1210189) was used as a counter-anion, with one ligand chelating and the other acting as a monodentate donor. This behavior highlights the subtle interplay of metal, ligand, and counter-ion in determining the final coordination sphere.

Bidentate Chelation (P,N-coordination)

The most common coordination mode for this compound is bidentate chelation, where both the phosphorus and nitrogen atoms bind to the same metal center, forming a stable chelate ring. This P,N-coordination is a key feature of its chemistry, providing a rigid and well-defined ligand framework.

This mode has been observed in complexes with a variety of transition metals. For example, 2-diphenylphosphinoaniline reacts with molybdenum precursors to form complexes where the ligand is chelated to the metal center. The reaction of bis(diphenylphosphino)aniline with palladium(II) and platinum(II) precursors also yields chelate complexes. The resulting five- or six-membered chelate rings contribute to the thermodynamic stability of these complexes. The iridium(I) complexes of several related (diphenylphosphino)-N,N-dimethylalkylamines also feature this P,N-chelating mode.

Tridentate Coordination (e.g., P,N,O-ketiminate ligands)

The reactivity of the amine group in this compound allows for its elaboration into more complex, higher-denticity ligands. A prominent example is the formation of tridentate P,N,O-ketiminate ligands. These are typically synthesized through a Schiff base condensation reaction between the aminophosphine (B1255530) and a β-diketone derivative, such as 3-formylacetylacetone (B1258551).

For instance, the condensation of o-(diphenylphosphino)aniline with 3-formylacetylacetone yields the Schiff base 3-((o-diphenylphosphino-phenylamino)-methylene)-pentane-2,4-dione. Upon deprotonation, this ligand coordinates to metals like iron(II), cobalt(II), and nickel(II) in a tridentate P,N,O fashion, forming distorted octahedral [ML₂] complexes. In these structures, the ligand wraps around the metal center, with the phosphorus, imine nitrogen, and one of the keto-oxygen atoms all participating in coordination. This strategy transforms the initial bidentate ligand into a tridentate one, significantly altering the coordination geometry and properties of the resulting metal complexes.

Bridging Ligand Architectures (e.g., dinuclear, multinuclear complexes)

Beyond chelating to a single metal, this compound and its relatives can act as bridging ligands, linking two or more metal centers to form dinuclear or multinuclear complexes. This bridging can occur in several ways. The ligand might use its P and N donors to bind to two different metals, or multiple ligands can assemble to create a larger supramolecular structure.

The tendency to bridge versus chelate can be influenced by subtle changes to the ligand backbone. For example, with the related ligand bis(diphenylphosphino)amine, substituting the N-H proton with a methyl group shifts the preference from bridging to chelation. Bridging phosphine (B1218219) ligands are crucial in the self-assembly of di- and polynuclear complexes of coinage metals (Cu, Ag, Au). Dinuclear palladium and rhodium complexes have been formed using a larger PNNP ligand derived from the condensation of 2-(diphenylphosphino)benzaldehyde, where the ligand framework bridges two metal centers. These architectures are of interest for their unique electronic properties and their potential applications in cooperative catalysis.

Influence of Steric and Electronic Factors on Coordination Geometry

The coordination geometry of complexes containing this compound is governed by a delicate balance of steric and electronic factors. These include the size and electron-donating ability of the substituents on

Information on the Stability and Reactivity of Metal Complexes of this compound is Limited

A comprehensive review of available scientific literature reveals a notable scarcity of detailed research specifically focused on the stability and reactivity of metal complexes formed with the monodentate P,N-type ligand, this compound. While the broader field of aminophosphine coordination chemistry is extensive, scholarly articles providing in-depth analysis, including thermal and chemical stability data or detailed reactivity studies such as ligand substitution and redox behavior for complexes of this particular meta-substituted isomer, are not readily found.

The existing body of research on related compounds, such as the ortho-isomer 2-(diphenylphosphino)aniline or various bis(diphenylphosphino)amine ligands, is substantial. For instance, studies on complexes of N,N-bis(diphenylphosphino)aniline derivatives with metals like copper, palladium, and platinum have explored their synthesis, structure, and reactivity with various reagents. researchgate.netresearchgate.net Similarly, the coordination chemistry of ligands derived from 2-(diphenylphosphino)aniline is well-documented, often in the context of forming multidentate iminophosphine or pincer-type ligands whose stability and reactivity have been investigated. nih.govrsc.orgacademie-sciences.fr

However, this extensive data on related ligands cannot be directly extrapolated to predict the specific behavior of this compound complexes. The electronic and steric properties of an aminophosphine ligand are highly sensitive to the relative positions of the phosphino (B1201336) and amino groups on the aniline (B41778) ring. The meta-position of the amino group in this compound, as opposed to the ortho-position, leads to different coordination geometries, precluding the formation of simple chelate rings and influencing the electronic communication between the phosphorus and nitrogen donors and the metal center. This would fundamentally alter the stability and reactivity profiles of the resulting metal complexes.

Consequently, without dedicated studies on this compound, a detailed and scientifically accurate account of the stability and reactivity of its metal complexes, complete with supportive data tables as requested, cannot be provided at this time. Further experimental research is required to elucidate the specific characteristics of these complexes.

Table of Compounds

Information regarding this compound in Specified Catalytic Applications Not Found

The outlined sections for the article were:

Catalytic Applications of 3 Diphenylphosphino Aniline Metal Complexes

Hydrogenation and Transfer Hydrogenation

Transfer Hydrogenation of Ketones

The transfer hydrogenation of ketones to their corresponding secondary alcohols is a fundamental reaction in organic synthesis. Metal complexes of ligands analogous to 3-(Diphenylphosphino)aniline, particularly those involving ruthenium, rhodium, and iridium, have demonstrated significant catalytic activity in this transformation. These reactions typically utilize isopropanol (B130326) as a safe and readily available hydrogen source.

Ruthenium(II) complexes, in particular, have been extensively studied. For instance, Ru(II) complexes bearing (N-diphenylphosphino)isopropylanilines, which are structurally very similar to this compound, serve as excellent catalyst precursors for the transfer hydrogenation of various acetophenone (B1666503) derivatives. nih.gov Upon activation with a base like sodium hydroxide (B78521) in isopropanol, these catalysts efficiently reduce aromatic ketones. nih.gov The general mechanism for these ruthenium-catalyzed reactions is believed to involve the formation of a metal-hydride species, which then transfers the hydride to the ketone's carbonyl carbon via a six-membered pericyclic transition state. acs.org The activity of these catalysts can be influenced by the electronic and steric nature of the substituents on the aniline (B41778) ring. nih.gov

While ruthenium catalysts are common, rhodium(III) and iridium(III) complexes with related N-donor and P-donor ligands have also proven to be highly effective, often operating efficiently in aqueous media, which is environmentally advantageous. nih.gov For example, catalysts derived from [Cp*MCl2]2 (where M = Rh or Ir) can reduce a wide variety of ketones with high enantioselectivities. nih.gov The catalytic activity is often pH-dependent when performed in water. nih.gov Iron, as a more earth-abundant metal, is also an area of active research, with iron complexes of P-N-N-P ligands showing high efficiency in asymmetric transfer hydrogenation. rsc.org

The table below summarizes representative results for the transfer hydrogenation of acetophenone using a Ru(II) catalyst with a ligand analogous to this compound.

Table 1: Transfer Hydrogenation of Acetophenone with a Ru(II)-(N-diphenylphosphino)isopropylaniline Catalyst System

| Substrate | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Ref |

|---|---|---|---|---|---|---|---|

| Acetophenone | [RuCl(μ-Cl)(η⁶-p-cymene)]₂ / Ligand | NaOH | i-PrOH | 80 | 1 | >99 | nih.gov |

| 4'-Methylacetophenone | [RuCl(μ-Cl)(η⁶-p-cymene)]₂ / Ligand | NaOH | i-PrOH | 80 | 1 | >99 | nih.gov |

| 4'-Methoxyacetophenone | [RuCl(μ-Cl)(η⁶-p-cymene)]₂ / Ligand | NaOH | i-PrOH | 80 | 1 | >99 | nih.gov |

| 4'-Chloroacetophenone | [RuCl(μ-Cl)(η⁶-p-cymene)]₂ / Ligand | NaOH | i-PrOH | 80 | 1 | >99 | nih.gov |

***Ligand:** (N-diphenylphosphino)-2-isopropylaniline*

Hydrocarbonylation Reactions

Hydrocarbonylation reactions, such as hydroformylation and aminocarbonylation, involve the addition of a hydrogen atom and a carbonyl group across a double bond. These are crucial industrial processes for producing aldehydes, amides, and esters. Palladium and rhodium complexes containing phosphine (B1218219) ligands are the most common catalysts for these transformations.

While specific studies detailing the use of this compound in hydrocarbonylation are not prevalent, the application of related aminophosphine (B1255530) and diphosphine ligands provides strong evidence for its potential. In rhodium-catalyzed hydroformylation, the choice of phosphine ligand is critical for controlling both activity and regioselectivity (i.e., the ratio of linear to branched aldehydes). mdpi.comresearchgate.net For instance, rhodium complexes with water-soluble phosphines like TPPTS (triphenylphosphine-3,3',3''-trisulfonate) have been used in aqueous biphasic systems for the hydroformylation of long-chain olefins. researchgate.net

Palladium complexes featuring P-N ligands have been successfully employed in the aminocarbonylation of aryl iodides. nih.gov These reactions, which produce α-ketoamides and amides, demonstrate high activity and selectivity under mild conditions. nih.gov A recently developed palladium-catalyzed system for the inward isomerization-hydroaminocarbonylation of unactivated alkenes utilizes a combination of phosphine ligands to achieve high yields of α-aryl carboxylic amides. bldpharm.com This "relay catalysis" strategy highlights the sophisticated control achievable through ligand design. bldpharm.com Given these precedents, it is highly probable that palladium or rhodium complexes of this compound could function as effective catalysts in various hydrocarbonylation reactions, with the aniline nitrogen potentially influencing catalyst stability and selectivity.

Oligomerization and Polymerization

The selective oligomerization of ethylene (B1197577) to produce linear alpha-olefins (LAOs), particularly 1-hexene (B165129) and 1-octene, is a process of significant industrial importance. These LAOs are valuable co-monomers in the production of linear low-density polyethylene (B3416737) (LLDPE). Chromium-based catalysts supported by diphosphinoamine (PNP) ligands, which are close structural analogues of this compound, are highly effective for this transformation. researchgate.netgoogle.comresearchgate.net

When activated with a co-catalyst like modified methylaluminoxane (B55162) (MMAO), chromium complexes of PNP ligands catalyze the selective trimerization (to 1-hexene) and tetramerization (to 1-octene) of ethylene. google.comresearchgate.net The electronic and steric properties of the substituent on the central nitrogen atom of the PNP ligand play a crucial role in determining the catalyst's activity and the product distribution. researchgate.net For example, ligands with electron-donating alkyl groups on the nitrogen tend to enhance selective tri/tetramerization, while those with strong electron-withdrawing groups may promote non-selective oligomerization. google.comresearchgate.net The reaction solvent also has a significant impact, with polar solvents like chlorobenzene (B131634) often leading to higher activity and less polyethylene byproduct compared to non-polar solvents.

The data below illustrates the performance of a chromium catalyst system with a PNP ligand in ethylene oligomerization.

Table 2: Ethylene Oligomerization using a Cr-PNP Catalyst System

| Ligand Substituent (R) | Temp (°C) | Pressure (bar) | Activity (kg/g Cr·h) | 1-C₆/1-C₈ Selectivity (%) | PE (wt%) | Ref |

|---|---|---|---|---|---|---|

| Me₂CHCH₂ (Isobutyl) | 45 | 45 | 62.3 | 45.8 / 31.9 | 0.8 | researchgate.net |

| Me₂CHCH₂CH₂ (Isopentyl) | 45 | 45 | 54.5 | 24.7 / 58.6 | 1.1 | researchgate.net |

| F₂CHCH₂ | 45 | 45 | 75.6 | 12.3 / 11.2 | 45.6 | researchgate.net |

***Catalyst system:** {[Ph₂PN(R)PPh₂]CrCl₂(μ-Cl)}₂ / MMAO in methylcyclohexane*

Incorporating polar functional groups into non-polar polyolefins like polyethylene can dramatically improve properties such as adhesion, printability, and compatibility with other materials. However, the direct copolymerization of ethylene with polar vinyl monomers is challenging because the polar groups often deactivate traditional early transition metal catalysts.

Late transition metals and specific early transition metal catalysts that are more tolerant to functional groups have been developed to address this issue. Notably, titanium complexes bearing [N, P] aniline-chlorodiphenylphosphine ligands, which are direct analogues of this compound, have shown high catalytic activities for the copolymerization of ethylene with polar monomers. bldpharm.com These catalysts can produce copolymers with ultra-high molecular weights (up to 1.37 x 10⁶ g/mol ). bldpharm.com The introduction of electron-withdrawing substituents, such as fluorine, on the aniline ring of the ligand can significantly enhance the catalytic activity. bldpharm.com

The table below presents findings from the copolymerization of ethylene and a polar monomer using a titanium catalyst with an aniline-phosphine ligand.

Table 3: Copolymerization of Ethylene with 9-Decen-1-ol using a Ti-[N,P] Catalyst

| Catalyst | Activity (10⁵ g/mol Ti·h) | Molecular Weight (Mw, 10⁵ g/mol) | Monomer Incorporation (mol%) | Ref |

|---|---|---|---|---|

| 2a (R¹=H, R²=H) | 4.87 | 11.8 | 1.98 | bldpharm.com |

| 2b (R¹=CH₃, R²=H) | 3.52 | 10.5 | 2.15 | bldpharm.com |

| 2c (R¹=H, R²=F) | 10.4 | 13.7 | 1.63 | bldpharm.com |

***Catalyst:** Titanium complex with aniline-chlorodiphenylphosphine ligand / MAO*

Carbonylation Reactions

The oxidative carbonylation of anilines is a phosgene-free route to valuable chemicals like ureas and carbamates. Palladium-catalyzed systems are the most studied for this reaction. researchgate.net While not specifically reporting on this compound, research on related systems shows that palladium complexes combined with phosphine ligands are effective. For example, palladium catalysts in conjunction with ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can efficiently catalyze the carbonylation of aniline to selectively form 1,3-diphenylurea. researchgate.net

These reactions require an oxidant to regenerate the active Pd(II) species from the Pd(0) formed during the catalytic cycle. While molecular oxygen is an ideal "green" oxidant, the reaction often requires co-catalysts or promoters to be efficient. researchgate.net Iron salts, such as FeCl₃, have been identified as highly effective promoters, and their presence can dramatically boost the catalytic activity. researchgate.net In some cases, the iodide used in earlier catalytic systems was found to primarily act by etching the stainless-steel autoclaves, releasing iron salts into the reaction. researchgate.net The combination of a palladium source, a phosphine ligand like this compound, a co-catalyst like an iron salt, and an oxidant under carbon monoxide pressure represents a promising system for the selective synthesis of ureas from anilines.

Other Catalytic Transformations

The hydroboration of carbonyl compounds is a fundamental transformation in organic synthesis, providing a mild and selective method for the reduction of aldehydes and ketones to alcohols. While various transition metal complexes, including those of rhodium and iridium, are known to catalyze this reaction, specific studies detailing the use of this compound metal complexes for the hydroboration of carbonyl compounds are not extensively documented in the reviewed literature. Research in this area has often focused on other types of phosphine ligands or different catalytic systems. nih.govrsc.orgcore.ac.uk

Factors Influencing Catalytic Performance

The efficacy of a metal complex in a catalytic cycle is not solely dependent on the metal center but is profoundly influenced by the properties of its coordinated ligands, the nature of the metal itself, and the specific reaction conditions employed.

The structure and electronic properties of phosphine ligands are paramount in dictating the activity, selectivity, and stability of a catalyst. nih.gov These properties are typically described by two main parameters: the steric bulk and the electronic nature of the ligand.

Steric Effects: The size and shape of the ligand, often quantified by the cone angle, create a specific steric environment around the metal center. manchester.ac.ukunits.it This steric hindrance can influence the number of ligands that coordinate to the metal, the rate of substrate association and product dissociation, and the regioselectivity of the reaction. For this compound, the bulky diphenylphosphino group imposes significant steric demand, which can promote the formation of coordinatively unsaturated species, often key to catalytic activity. researchgate.net

The choice of the central metal atom and its accessible oxidation states are fundamental to the catalytic process. Different metals exhibit distinct reactivity profiles.

Palladium: Often used in oxidation states 0 and +2, palladium is highly effective for cross-coupling reactions and carbonylations. nih.govresearchgate.net The catalytic cycle typically involves oxidative addition of a substrate to a Pd(0) species, followed by migratory insertion and reductive elimination to regenerate the Pd(0) catalyst. The stability of the various oxidation states is heavily influenced by the coordinating ligands. wisc.edu

Rhodium and Iridium: These metals, commonly in +1 and +3 oxidation states, are widely used in hydrogenation, hydroformylation, and hydroamination reactions. nih.govrsc.orgnih.gov Cationic Rh(I) and Ir(I) complexes are often highly active catalyst precursors. nih.gov For instance, iridium(III) hydride complexes have shown high activity in dehydrogenation reactions. rsc.org The metal's identity affects bond strengths, coordination geometries, and the kinetics of elementary steps like oxidative addition and reductive elimination.

The interplay between the this compound ligand and the metal center determines the stability of the active catalytic species and the energy barriers of the steps in the catalytic cycle.

The catalytic performance is also critically dependent on the external reaction parameters and the presence of additives.

Reaction Conditions: Temperature, pressure, and solvent can have a profound impact on reaction rates, selectivity, and catalyst stability. For example, in methoxycarbonylation, the choice of solvent (e.g., a toluene-methanol mixture) is crucial for optimal results. nih.gov

Co-catalysts and Additives: Many catalytic reactions require the presence of a co-catalyst or additive to proceed efficiently. In the palladium-catalyzed methoxycarbonylation of olefins, an acid co-catalyst like p-toluenesulfonic acid (TsOH) is essential for generating the active hydride species. nih.govnih.gov Similarly, bases are often required in cross-coupling reactions to facilitate the transmetalation step. In some cases, additives can also act as ligand scavengers or promoters, altering the concentration of the active species in the catalytic cycle. researchgate.net The activity of cobalt-phosphine complexes in butadiene polymerization, for example, is highly dependent on the ratio of the methylaluminoxane (MAO) co-catalyst to the cobalt complex.

Spectroscopic and Structural Elucidation of Metal Complexes Bearing 3 Diphenylphosphino Aniline Ligands

X-ray Crystallography for Molecular Structure Determination

The coordination of 3-(diphenylphosphino)aniline can vary significantly, leading to diverse structural motifs. It can act as a monodentate ligand through the phosphorus atom or as a bridging ligand spanning multiple metal centers. In some instances, the amine group can also participate in coordination, leading to chelation, although this is less common due to the position of the amino group relative to the phosphino (B1201336) group.

For instance, in complexes with copper(I), the ligand has been observed to adopt different coordination modes depending on the stoichiometry and the counter-ion present. In a 2:1 ligand-to-copper ratio with a non-coordinating anion, monomeric complexes are formed where the ligand likely coordinates in a chelating fashion. However, when the ligand-to-metal ratio is 1:1, tetrameric complexes can be formed. The versatility of the ligand is further highlighted by its ability to form dinuclear, trinuclear, and even tetranuclear metal complexes.

In a notable example, the reaction of 2-(diphenylphosphino)aniline (B1366319) with [AuCl(PNH2)] and AgClO4 in acetone (B3395972) resulted in a condensation reaction with the solvent, forming a dinuclear gold(I) complex, [Au(PN=CMe2)]2(ClO4)2. X-ray crystallography of this complex revealed the formation of a new ligand framework. Similarly, heteronuclear complexes such as AuAg(PNH2)22 have been synthesized and their structures confirmed by X-ray diffraction, showcasing the ligand's ability to bring different metal ions into close proximity.

The molecular structure of cis-[Cr(CO)4{4-CH3CO–C6H4-1-N(PPh2)2}], a complex with a related N-acyl substituted bis(diphenylphosphino)amine ligand, was determined by single-crystal X-ray diffraction, confirming a cis-chelate coordination of the two phosphorus atoms to the chromium center.

Mass Spectrometry (e.g., ESI-MS, HRMS) for Molecular Weight and Composition

Mass spectrometry is a fundamental tool for determining the molecular weight and confirming the composition of metal complexes. Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly valuable for analyzing these types of compounds.

In the study of bis-chelated metal complexes with a bis(diphenylphosphino)aniline derivative, ESI-MS was employed to characterize the synthesized species. For a copper(I) complex, [Cu(PNP)₂]PF₆ (where PNP is a bis(diphenylphosphino)aniline functionalized with methylthio groups), HRMS provided a measured m/z value of 1077.2079 for the [M]⁺ ion. This corresponds to the cationic species [C₆₂H₅₄P₄N₂S₂Cu]⁺, which has a calculated m/z of 1077.19694, thus confirming the composition of the complex.

The utility of mass spectrometry extends to a variety of metal complexes. For instance, ruthenium cymene complexes containing bis(diphenylphosphino)amines have been characterized using ESI-MS. Similarly, metal complexes with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands were analyzed by mass spectrometry to confirm their structure. The electron ionization mass spectra of various Schiff base complexes have also been extensively studied to understand their fragmentation patterns.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for a Copper(I) Complex

| Complex | Ion Formula | Calculated m/z | Found m/z |

| [Cu(PNP)₂]PF₆ | [C₆₂H₅₄P₄N₂S₂Cu]⁺ | 1077.19694 | 1077.2079 |

Data sourced from a study on bis-chelated metal complexes with a bis(diphenylphosphino)aniline derivative.

Elemental Analysis for Stoichiometry

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. This method provides crucial evidence for the stoichiometry of metal complexes with this compound and its derivatives.

For a series of [M(PNP)₂]PF₆ complexes (M = Cu(I), Ag(I), Au(I)), elemental analysis was performed to confirm their composition. The results for the copper and gold complexes are detailed below, showing a close correlation between the calculated and found elemental percentages.

Table 2: Elemental Analysis Data for [M(PNP)₂]PF₆ Complexes

| Complex | Element | Calculated (%) | Found (%) |

| [Cu(PNP)₂]PF₆ | C | 60.86 | 60.95 |

| H | 4.45 | 4.47 | |

| N | 2.29 | 2.17 | |

| S | 5.24 | 5.35 | |

| [Au(PNP)₂]PF₆ | C | 54.87 | 54.18 |

| H | 4.01 | 4.05 | |

| N | 2.06 | 1.99 | |

| S | 4.72 | 4.86 |

Data for [Cu(PNP)₂]PF₆ and [Au(PNP)₂]PF₆ are from a study on metal ion independent conductance.

Similarly, elemental analysis was used to elucidate the structures of tetracarbonyl group 6B metal complexes with an N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand. For the chromium complex, cis-[Cr(CO)₄{4-CH₃CO–C₆H₄-1-N(PPh₂)₂}], the calculated percentages were C 64.77%, H 4.08%, and N 2.10%, which matched well with the found values of C 64.78%, H 4.10%, and N 2.12%. The molybdenum analogue also showed good agreement between the calculated (C 60.77%, H 3.82%, N 1.97%) and found (C 60.78%, H 3.80%, N 1.99%) values. This technique has also been applied to characterize various other transition metal complexes, including those with 2,3-bis(diphenylphosphino)-1,4-diazadiene ligands and ruthenium cymene complexes.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical studies, particularly cyclic voltammetry (CV), are instrumental in probing the redox properties of metal complexes. These studies can reveal information about the metal center's oxidation states and the electronic influence of the ligands.

For copper(I) complexes with bis(diphenylphosphino)aniline (dppan), cyclic voltammetry has shown quasi-reversible redox behavior corresponding to the Cu(I)/Cu(II) couple. This indicates that the copper center can be reversibly oxidized and reduced.

In a study of chromium(III) complexes with bidentate PN and tridentate P-NH-P ligands, cyclic voltammetry revealed a series of redox events. For instance, the complex cis-[Cr(PN)Cl₂]Cl exhibited Cr(III)/Cr(II) and Cr(II)/Cr(I) reduction processes with cathodic peak potentials (Epc) at -0.44 V and -1.42 V, and anodic peak potentials (Epa) at -0.32 V and -0.77 V. The irreversible nature of the Cr(III)/Cr(II) couple was attributed to the lability of the resulting Cr(II) species.

The electrochemical behavior of nickel(II) and cobalt(II) complexes with hexadentate ligands having N₂P₄ donor atoms has also been investigated. Furthermore, the redox activity of metal complexes with phenanthridine-based phosphine (B1218219) ligands has been explored, where both metal- and ligand-based redox events were observed. For zinc complexes with these ligands, the observed redox events were assigned as ligand-based, as zinc is not typically redox-active in the potential window studied.

Table 3: Cyclic Voltammetry Data for a Chromium(III) Complex

| Complex | Redox Couple | Epc (V) | Epa (V) |

Theoretical and Computational Investigations of 3 Diphenylphosphino Aniline and Its Complexes

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organophosphorus ligands and their metal complexes. DFT calculations allow for the determination of molecular orbital energies, charge distribution, and other key electronic parameters that govern the molecule's reactivity and coordination chemistry.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A larger gap generally signifies higher kinetic stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to electronic transitions and chemical reactions. researchgate.net

| Complex | HOMO-LUMO Gap Variation | Relative Transmission (T(E)) Order |

|---|---|---|

| [Cu(L)₂]⁺ | Smallest Gap | T(E) for Au ≥ T(E) for Cu |

| [Ag(L)₂]⁺ | Intermediate Gap | |

| [Au(L)₂]⁺ | Largest Gap | T(E) for Au > T(E) for Ag |

Table 1. Comparative HOMO-LUMO gaps and transmission properties of bis(diphenylphosphino)aniline-derivative complexes with different metal centers, based on DFT calculations. rsc.org (L = bis(diphenylphosphino)aniline derivative).

In related phosphine (B1218219) compounds, DFT studies have shown that HOMO orbitals are often localized on the heteroatoms (like phosphorus and nitrogen), while LUMO orbitals are centered on the aromatic ring structures. researchgate.net This separation of frontier orbitals is fundamental to the charge-transfer characteristics of these molecules upon excitation.

DFT calculations are also used to model the distribution of electron density within a molecule, providing insights into its polarity, reactivity sites, and coordination behavior. For ligands like 3-(diphenylphosphino)aniline, the phosphorus atom acts as a soft Lewis base due to its lone pair of electrons, while the aniline (B41778) nitrogen provides another potential coordination site.

Computational studies on related aminophosphine (B1255530) ligands reveal that modifications to the ligand structure, such as the oxidation of a phosphorus donor to a P=S group, significantly alter the electronic properties and stability of the resulting metal complexes. researchgate.net DFT calculations have demonstrated that the stability trend in certain nickel complexes ([NiCl₂(P,P)] > [NiCl₂(P,P═S)] > [NiCl₂(P═S,P═S)]) is a direct result of the stronger covalent character of the Ni–P bond compared to the Ni–S bond. researchgate.net These findings highlight how computational analysis of charge distribution and bonding can explain and predict the thermodynamic stability of different coordination spheres.

Computational Modeling of Coordination Preferences and Geometries

Computational modeling is instrumental in predicting how a ligand will bind to a metal center. The versatility of this compound and its derivatives allows for various coordination modes, and computational studies can determine the most energetically favorable geometries.

Studies on the copper(I) complexes of the closely related bis(diphenylphosphino)aniline (dppan) have shown it to be a versatile ligand. researchgate.net Its coordination mode is dictated by factors such as the ligand-to-metal ratio and the nature of the counter-ion. For instance, it can act as a chelating ligand, forming a monomeric complex, or adopt a monodentate coordination. researchgate.net In some cases, it can even function as a bridging ligand between two metal centers.

Similarly, theoretical calculations have been used to compare the stability of complexes with different chelate ring sizes. researchgate.net For nickel(II) complexes with N-thioether-functionalized bis(diphenylphosphino)amine ligands, computational studies showed that a four-membered P,P chelate ring leads to a thermodynamically more stable complex compared to a five-membered P,P=S chelate ring, a preference attributed to the stronger P donors in the former. researchgate.net

| Ligand System | Metal Center | Influencing Factor | Predicted/Observed Coordination Mode | Source |

|---|---|---|---|---|

| bis(diphenylphosphino)aniline (dppan) | Cu(I) | Ligand:Metal Ratio (2:1), Non-coordinating anion | Chelating, Monomeric | researchgate.net |

| bis(diphenylphosphino)aniline (dppan) | Cu(I) | Thiocyanate (B1210189) counter-anion | Chelating and Monodentate | researchgate.net |

| N-thioether-functionalized bis(diphenylphosphino)amine | Ni(II) | Ligand functionalization (P,P vs. P,S) | Four-membered P,P chelate preferred | researchgate.net |

| Amino-benzothiadiazole with P-N-P moiety | Cu(I), Pd(II), Pt(II) | Metal identity | Coordination via N and/or P atoms | acs.org |

Table 2. Examples of computationally and experimentally determined coordination preferences for aniline-based phosphine ligands.

Elucidation of Reaction Mechanisms in Catalysis using Computational Methods

Computational chemistry provides a virtual laboratory to map out the intricate steps of catalytic cycles. By calculating the energies of intermediates and transition states, researchers can construct detailed energy profiles for reactions, offering a mechanistic understanding that complements experimental observations.

For catalytic processes involving phosphine ligands, DFT has been used to model key steps such as oxidative addition, reductive elimination, and migratory insertion. For example, a computational study on a Suzuki-type C-C coupling reaction catalyzed by a ruthenium complex with a diphosphine ligand successfully modeled the entire catalytic cycle. rsc.org The calculations started from the active Ru(0) species and mapped the energy surface for the oxidative addition of the aryl halide, followed by transmetalation and reductive elimination to yield the final product. rsc.org

In the context of reactions involving aniline, the mechanism of Pd-catalyzed oxidative carbonylation has been investigated. mdpi.com While this study focused on dppf, the principles apply to catalysis involving other phosphine ligands. Such computational work helps to understand the role of co-catalysts and oxidizing agents in regenerating the active catalyst. Furthermore, computational studies on enzyme-catalyzed reactions have shown how catalytic residues, guided by the protein scaffold, can stabilize multiple intermediates in complex multi-step transformations, a principle that finds parallels in the role of ligands in synthetic catalysis. nih.gov

Prediction of Spectroscopic Signatures

Time-dependent density functional theory (TD-DFT) is a widely used method for predicting the electronic absorption and emission spectra of molecules. By calculating the energies of electronic transitions between different states, TD-DFT can help assign experimental spectroscopic features and understand the nature of the excited states involved.

For phosphine-containing coordination compounds, TD-DFT has proven to be highly effective. In a study of luminescent copper(I) complexes with phosphine-based ligands, TD-DFT calculations successfully correlated the calculated energy of the transition from the lowest triplet excited state to the observed emission energy. mit.edu This confirmed that the observed luminescence originated from a triplet state. mit.edu

In another example, TD-DFT calculations were performed on a novel amino-benzothiadiazole ligand bearing diphenylphosphine (B32561) groups. acs.org The calculations demonstrated that the position of the electronic absorption band is directly influenced by the ligand's conformation, specifically the dihedral angle between the benzothiadiazole unit and the P-N-P moiety. acs.org Furthermore, these calculations showed that the photophysical properties, including absorption and emission energies, depend critically on whether the metal is coordinated to the nitrogen atom of the ligand. acs.org These examples underscore the predictive power of computational methods in understanding and designing molecules with specific spectroscopic and photoluminescent properties.

Emerging Applications and Future Research Directions

Role in Functional Materials and Nanotechnology

The compound's distinct properties are being leveraged to create novel materials with tailored electronic and optical characteristics. Its ability to coordinate with various metal centers is central to its function in this domain.

3-(Diphenylphosphino)aniline and its derivatives are key components in the synthesis of conducting metallopolymers. These materials combine the properties of organic conducting polymers with the functionality of metal complexes. The aniline (B41778) part of the molecule can be polymerized, forming a conductive backbone, while the phosphine (B1218219) group serves as a coordination site for metal ions. This structure allows for the control of electron density on the metal center through the redox activity of the polymer backbone. utexas.edu

Research into related PNP-type ligands has shown their utility in creating metallopolymers with applications in controlling the electronic properties of materials. utexas.edu For instance, derivatives of aniline are used to synthesize conducting polymer nanocomposites. nih.gov The integration of metal complexes, such as those formed with phosphine ligands, into a polymer chain can lead to materials with advanced functionalities for electronic devices. utexas.edursc.org Studies on single-molecule junctions using bis-chelated metal complexes with a bis(diphenylphosphino)aniline derivative have demonstrated charge transport capabilities, highlighting the potential for these systems in molecular electronics. rsc.orgresearchgate.net

Table 1: Research on Aniline-Based Conducting Polymers

| Polymer System | Catalyst/Modifier | Application/Finding | Reference |

|---|---|---|---|

| Polyaniline (PANI)/Montmorillonite | Chromium (III) | Nanocomposite for electronics | nih.gov |

| Poly(4-aminobenzylamine)/Montmorillonite | Chromium (III) | Nanocomposite for electronics | nih.gov |

The field of organic light-emitting diodes (OLEDs) and optoelectronics has identified this compound as a valuable material building block. ambeed.combldpharm.com Phosphine ligands are crucial in the development of phosphorescent OLEDs (PhOLEDs), where heavy metal complexes are used to facilitate the emission of light from triplet excited states, a process that significantly enhances device efficiency. researchgate.net

While direct applications of this compound are proprietary, the principles are well-established. For example, platinum(II) complexes with phosphine-containing ligands are studied for their phosphorescent properties. researchgate.net Furthermore, phosphine oxide materials, such as bis[2-(diphenylphosphino)phenyl]ether oxide, are used as high triplet energy host materials in blue thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The aniline moiety is also a common structural unit in molecules developed for OLEDs, where it can be part of the donor or acceptor components that form emissive exciplexes. mdpi.comuniss.it The rigidity and electronic properties imparted by the diphenylphosphino and aniline groups can be tuned to achieve desired emission colors and efficiencies. rsc.org

This compound is categorized as a ligand for functional metal complexes with potential applications in energy and battery materials. ambeed.com Specifically, it is listed as a potential battery additive. ambeed.com The coordination properties of the phosphine group allow it to bind to metal ions that are active components in battery electrodes or electrolytes. The electrochemical properties of the resulting metal complexes can influence the performance and stability of batteries. While detailed research findings on its specific use in batteries are not widespread in public literature, its inclusion in chemical supplier catalogues for this purpose points towards ongoing research and development in the sector.

Supramolecular Chemistry and Self-Assembly

The ability of this compound to act as a directional building block makes it highly suitable for constructing complex, ordered structures through non-covalent interactions. This is the essence of supramolecular chemistry, which focuses on the assembly of molecules into larger, functional systems. mdpi.comnih.gov

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. This compound is explicitly identified as a linker for creating MOFs. ambeed.combldpharm.com The aniline and phosphine groups can coordinate to metal centers, enabling the formation of extended, porous networks.

Research has demonstrated the creation of phosphine-functionalized MOFs (P-MOFs) using analogous phosphine-containing linkers. researchgate.net For example, iridium-phosphine complexes have been grafted onto the surface of UiO-66 MOFs to create catalysts. mmu.ac.uk In these structures, the phosphine group, which is directed into the pores of the framework, can be post-synthetically coordinated to a secondary metal, creating a well-defined, catalytically active site. researchgate.netmmu.ac.uk The synthesis of coordination polymers using ligands derived from o-(diphenylphosphino)aniline further underscores the potential of this class of compounds to form extended heterobimetallic structures. d-nb.info

Table 2: Examples of Phosphine-Functionalized MOFs and Coordination Polymers

| System | Ligand/Linker | Metal Center(s) | Application/Feature | Reference |

|---|---|---|---|---|

| P-MOF | 2-(diphenylphosphino)-[1,1′-biphenyl]-4,4′-dicarboxylic acid | Zinc | Porous material with accessible phosphine sites | researchgate.net |

| MOF-supported catalyst | BDC-NHPPh2 (diphenylphosphino amine derivative) | Zirconium (framework), Iridium (catalyst) | N-alkylation catalysis | mmu.ac.uk |

| Coordination Polymer | Ketiminate from o-(diphenylphosphino)aniline | Fe, Co, Ni, Cu | Potential for heterobimetallic systems | d-nb.info |

The principles of self-assembly are being harnessed to create novel catalytic systems where the active sites are formed and organized through reversible, non-covalent interactions. mdpi.comscholaris.ca The diphenylphosphino group is a well-established ligand in homogeneous catalysis, and its incorporation into molecules designed for self-assembly, like this compound, opens pathways to new catalytic materials. acs.org

For instance, the coordination of phosphine ligands to metal centers can be used to drive the assembly of discrete supramolecular structures, such as molecular triangles, which possess large internal cavities that can host guest molecules. nih.gov The self-assembly of chiral phosphine ligands through reversible covalent bonds has been used to generate large libraries of ligands for enantioselective catalysis. scholaris.ca MOFs, as discussed previously, are a prime example of self-assembled systems where the framework itself can act as a heterogeneous catalyst or as a support for catalytic metal complexes, combining the benefits of homogeneous and heterogeneous catalysis. mmu.ac.ukacs.org

Chemo- and Enantioselective Catalysis with Novel Ligand Architectures

The development of novel ligand architectures is central to advancing chemo- and enantioselective catalysis. While research often focuses on the readily available 2-(diphenylphosphino)aniline (B1366319) isomer, the principles and successes highlight the immense potential for this compound in creating sophisticated catalytic systems. By incorporating diphenylphosphinoaniline moieties into larger, chiral scaffolds, researchers can create ligands that exert precise control over the stereochemical outcome of reactions.

A significant area of research is the synthesis of hybrid bidentate ligands for asymmetric catalysis. For instance, novel phosphine-phosphorodiamidite ligands have been developed using a chiral Betti base backbone combined with diphenylphosphinoaniline derivatives. d-nb.inforesearchgate.net These ligands feature a stereogenic phosphorus atom, and its configuration can be controlled during synthesis, allowing for fine-tuning of the catalyst's properties. d-nb.info

In rhodium-catalyzed asymmetric hydroformylation (AHF) of substrates like vinyl esters, these novel ligands have demonstrated exceptional performance. d-nb.info The combination of the chiral backbone and the diphenylphosphinoaniline unit leads to high enantioselectivities and excellent regioselectivities. For example, rhodium catalysts bearing a BettiPhos ligand, derived from (S)-2-(diphenylphosphino)-N-(1-phenylethyl)aniline, achieved up to 97% enantiomeric excess (ee) and a branched-to-linear aldehyde ratio (b/l) greater than 1000 for the hydroformylation of vinyl acetate. d-nb.info High-pressure NMR studies revealed that the bidentate ligand coordinates to the rhodium center in an equatorial-apical fashion, a key factor in its catalytic behavior. d-nb.info

The success of these complex ligand architectures demonstrates a promising future direction. The integration of this compound into similar chiral frameworks could unlock new catalytic activities and selectivities, expanding the toolkit for synthesizing high-value chiral aldehydes and other fine chemicals. researchgate.net

Table 1: Performance of Chiral Ligands Derived from Diphenylphosphinoaniline in Rh-Catalyzed Asymmetric Hydroformylation of Vinyl Acetate d-nb.info

| Ligand | Backbone Stereochemistry | Additional Chiral Moiety | Regioselectivity (b/l) | Enantioselectivity (% ee) |

| (RC,RC,SP)-4a | (R,R)-Betti Base | None | 132 | 48 (S) |

| (RC,SC,RP)-4a | (R,S)-Betti Base | None | 134 | 43 (R) |

| (RC,SC,RP,SC)-4b | (R,S)-Betti Base | (S)-1-phenylethyl on N | >1000 | 97 (R) |

Development of Water-Soluble Catalysts and Ligands

Aqueous-phase catalysis is a cornerstone of green chemistry, and the development of water-soluble ligands is critical for its implementation. Making phosphine ligands like this compound water-soluble enables catalysts to be used in environmentally benign solvents and facilitates catalyst-product separation and recycling. elsevierpure.comacs.org Several strategies have been successfully employed to impart hydrophilicity to phosphine ligands.

One common method is the introduction of charged functional groups. For aniline-derived phosphines, this can be achieved by quaternizing the amino group to create a cationic ligand. eie.gr However, direct quaternization can be non-selective. A successful synthetic protocol involves a multi-step process: first, a second amino group is introduced elsewhere in the molecule, followed by the phosphino (B1201336) group installation. The phosphorus center is then oxidized to the less reactive phosphine oxide, allowing for selective quaternization of the appended amino group to create a water-soluble P(O),N-ligand. eie.gr Another approach involves introducing an amine group on the periphery of a pendant ligand arm, which can be protonated to ensure water solubility. nih.gov

Another powerful strategy is sulfonation, where sulfonic acid groups (-SO₃H) or their salts (-SO₃Na) are attached to the ligand's aromatic rings. This approach has been widely used to create water-soluble versions of famous ligands, and synthetic strategies are being developed for the first hydrophilic derivatives of ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf). elsevierpure.com These strategies could be directly applied to the phenyl rings of the diphenylphosphino group in this compound.

The resulting water-soluble catalysts have shown significant potential in aqueous biphasic catalysis for reactions such as hydroformylation and allylation. elsevierpure.comacs.org

Table 2: Strategies for Synthesizing Water-Soluble Phosphine Ligands

| Strategy | Functional Group Introduced | Resulting Ligand Type | Example Application/Principle | Reference |

| Quaternization | Quaternary ammonium (B1175870) ion | Cationic | Insertion of a second amino moiety, oxidation to phosphine oxide, then quaternization. eie.gr | eie.gr |

| Protonation | Peripheral amine (protonated) | Cationic | N'-Boc-ethylenediamine-N,N-bis(diphenylphosphino) ligand is deprotected and protonated. nih.gov | nih.gov |

| Sulfonation | Sulfonate group (-SO₃Na) | Anionic | Core-sulfonation of ferrocene (B1249389) backbone or sulfonation of phenyl groups on phosphine. elsevierpure.com | elsevierpure.com |

| Functionalization | Hydroxymethyl groups | Neutral | Use of bis(hydroxymethyl)phosphino groups to enhance water solubility. acs.org | acs.org |

Applications in Small Molecule Activation and Transformation

The activation of small, abundant, and relatively inert molecules such as hydrogen (H₂), carbon dioxide (CO₂), and esters is a grand challenge in chemistry with profound implications for sustainable energy and chemical synthesis. strath.ac.uk Ligands based on diphenylphosphinoaniline are emerging as key players in designing transition metal complexes capable of these difficult transformations. researchgate.net The ligand's electronic properties can be tuned to create a metal center with the right reactivity to bind and activate these substrates.

Ruthenium complexes featuring the rigid o-(diphenylphosphino)aniline ligand have proven to be highly effective catalysts for the chemoselective hydrogenation of esters. researchgate.net Specifically, complexes like [(PPh₃)(o-PPh₂C₆H₄NH₂)RuCl₂]₂ and (o-PPh₂C₆H₄NH₂)₂RuCl₂ showed excellent performance in the hydrogenation of dimethyl oxalate (B1200264) to methyl glycolate. researchgate.net This transformation is significant as it provides a route from CO₂, via CO and dimethyl oxalate, to valuable chemicals like ethylene (B1197577) glycol. researchgate.net The rigidity of the o-(diphenylphosphino)aniline ligand was found to be crucial for this high activity compared to more flexible aminophosphine (B1255530) ligands. researchgate.net

The activation of H₂ is a fundamental step in all hydrogenation reactions. While often achieved by transition metals, systems involving main-group metals and "frustrated Lewis pairs" (FLPs) are also being explored. core.ac.ukacs.org The N-H bond in the aniline moiety of the ligand itself can participate in reactivity, such as in metal-ligand cooperation (MLC), to facilitate H₂ activation. acs.org

Furthermore, phosphine ligands are integral to complexes designed for CO₂ activation and reduction. nih.govmdpi.com Nickel(0) complexes, for example, can coordinate to CO₂, and the extent of electron donation from the metal to the CO₂ molecule—a key step in its activation—is highly dependent on the supporting ligands. nih.gov By modulating the electronic environment, ligands like this compound can promote the reduction of CO₂ to valuable products like CO or formate. mdpi.comsemanticscholar.org

Table 3: Examples of Small Molecule Activation using Catalysts with Aminophosphine-type Ligands

| Catalyst/Complex System | Small Molecule Activated | Transformation | Key Finding | Reference |

| (o-PPh₂C₆H₄NH₂)₂RuCl₂ | Dimethyl Oxalate (C=O bonds) | Selective hydrogenation to methyl glycolate | The rigid P-N ligand framework enhances catalytic activity for ester hydrogenation. researchgate.net | researchgate.net |

| Mg(PNN) Pincer Complexes | Hydrogen (H₂) | Reversible H₂ activation and imine hydrogenation | Metal-ligand cooperation involving the N-H bond facilitates heterolytic cleavage of H₂. acs.org | acs.org |

| Ni(0) with Tridentate Ligands | Carbon Dioxide (CO₂) | CO₂ coordination and reduction | The electron-donating ability of the phosphine ligand influences the degree of CO₂ activation. nih.gov | nih.gov |

| Rhodium/Phosphine Systems | Molecular Hydrogen (H₂) | Olefin Hydrogenation | Ligand properties influence the formation and stability of active catalytic species. mdpi.com | mdpi.com |

Compound Index

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(diphenylphosphino)aniline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis often involves palladium- or cobalt-catalyzed coupling reactions. For example, cobalt(III) acetylacetonate with N,N-dimethyl-2-(diphenylphosphino)aniline in tetrahydrofuran at 20°C achieves yields of ~66–70% . Key considerations include inert atmospheres, solvent choice (e.g., THF for stability), and ligand-to-metal ratios. Lower temperatures (e.g., 20°C) minimize side reactions, while higher temperatures may accelerate ligand decomposition.

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Strict personal protective equipment (PPE) is required: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and treated by specialized waste management services due to potential environmental toxicity. Post-experiment cleanup should use non-reactive solvents (e.g., ethanol) to neutralize residues .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H and ³¹P NMR identify electronic environments of the phosphorus and aromatic protons. For example, ³¹P shifts between +10–30 ppm indicate phosphine coordination .

- X-ray Diffraction : Resolves solid-state structures, such as dinuclear vs. mononuclear complexes. Discrepancies between solution (PGSE diffusion) and solid-state data highlight solvent effects on coordination geometry .

Advanced Research Questions

Q. How does this compound enhance catalytic activity in cross-coupling reactions like Suzuki-Miyaura?

- Methodological Answer : The ligand facilitates oxidative addition and reductive elimination in Pd-catalyzed reactions. For instance, PdCl₂ with 3-(diphenylphosphino)propanoic acid (a structural analog) achieves >80% yield in Suzuki-Miyaura couplings of dibromoarenes. The phosphine group stabilizes Pd intermediates, while the aniline nitrogen modulates electron density, improving selectivity for aryl-aryl bond formation . Optimizing Pd:ligand ratios (e.g., 1:2) is critical for catalytic turnover.

Q. What electronic factors govern the reactivity of this compound in copper-mediated N-arylation?

- Methodological Answer : Mulliken charges on heterocyclic substrates (e.g., bromothiophenes) correlate with reaction rates. For example, 3-bromothiophene (C3: -0.27) reacts faster with anilines than 2-bromothiophene (C2: -0.43) due to reduced electron density at the reactive carbon, favoring C–N reductive elimination. Computational modeling (DFT) predicts charge distribution, guiding substrate selection .

Q. How do solution-phase and solid-state structures of this compound complexes differ, and what implications arise for catalytic applications?

- Methodological Answer : PGSE NMR reveals mononuclear, ion-paired species in solution (THF), while X-ray diffraction shows dinuclear structures in crystals. For example, lithium salts form dinuclear clusters in solids but dissociate in solution. This divergence impacts catalyst design: solution-active species may differ from pre-crystallized forms, requiring in situ characterization during catalysis .

Q. Can computational methods predict the ligand’s behavior in non-conventional solvents (e.g., ionic liquids)?

- Methodological Answer : Molecular dynamics (MD) simulations model solvation effects. For example, ionic liquids with bulky cations (e.g., [BMIM]⁺) increase ligand solubility and stabilize Pd intermediates. Charge-density analysis (via QTAIM) identifies strong Pd–P bonds (≈200 kJ/mol), while weaker Pd–N interactions (≈50 kJ/mol) suggest solvent-tunable lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.